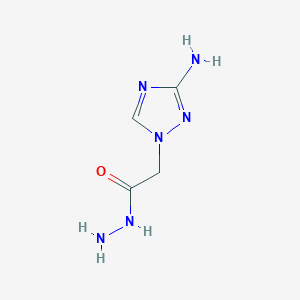

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O/c5-4-7-2-10(9-4)1-3(11)8-6/h2H,1,6H2,(H2,5,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGVQDFRGRKMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234269 | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-88-9 | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide. This molecule, possessing both a 3-amino-1,2,4-triazole core and a reactive acetohydrazide functional group, is of significant interest to the fields of medicinal chemistry and drug development. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] The acetohydrazide group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as hydrazones and other heterocyclic systems, which are also known to possess pharmacological properties. This guide details a robust two-step synthetic pathway and outlines the essential analytical techniques for the unambiguous structural elucidation and purity assessment of the title compound.

Introduction and Scientific Rationale

The 1,2,4-triazole nucleus is a cornerstone in the design of bioactive molecules, with derivatives demonstrating a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] The incorporation of an amino group at the 3-position of the triazole ring can further enhance these biological effects and provide an additional site for molecular modification.

The acetohydrazide functional group is a key building block in combinatorial chemistry and drug discovery. Its reaction with aldehydes and ketones to form hydrazones is a facile and efficient method for generating molecular diversity. Furthermore, acetohydrazides can serve as precursors for the synthesis of various other heterocyclic systems, such as pyrazoles and oxadiazoles.

The target molecule, this compound, strategically combines these two important pharmacophores. This unique structural arrangement presents a promising scaffold for the development of novel therapeutic agents. This guide provides a detailed, field-proven methodology for the synthesis and characterization of this compound, enabling researchers to readily access this valuable building block for their drug discovery programs.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the N-alkylation of 3-amino-1,2,4-triazole with a suitable ethyl 2-haloacetate, followed by the hydrazinolysis of the resulting ester in the second step.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

The initial step involves a nucleophilic substitution reaction where the 3-amino-1,2,4-triazole acts as the nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The choice of a suitable base and solvent is crucial for achieving a good yield and minimizing side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is preferred to facilitate the dissolution of the starting materials and promote the reaction. An inorganic base such as potassium carbonate is employed to deprotonate the triazole ring, thereby increasing its nucleophilicity.

Protocol:

-

To a stirred solution of 3-amino-1,2,4-triazole (1.0 eq.) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add ethyl chloroacetate (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Step 2: Synthesis of this compound

The second and final step is the conversion of the synthesized ester to the desired acetohydrazide via hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine. The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions.

Protocol:

-

Suspend ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq.) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain this compound.

Characterization and Data Interpretation

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.20 | s | 1H | -NH- (hydrazide) |

| ~8.10 | s | 1H | C5-H (triazole) |

| ~5.80 | s | 2H | -NH₂ (amino) |

| ~4.80 | s | 2H | -CH₂- |

| ~4.30 | br s | 2H | -NH₂ (hydrazide) |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (amide) |

| ~156.0 | C3 (triazole) |

| ~148.0 | C5 (triazole) |

| ~50.0 | -CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3200 | N-H stretching (amino and hydrazide groups) |

| 1670-1650 | C=O stretching (amide I band) |

| 1630-1600 | N-H bending (amide II band) |

| 1580-1550 | C=N stretching (triazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak |

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N) in the compound, which should be in close agreement with the calculated values for the proposed molecular formula (C₄H₇N₇O).

Safety Considerations

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethyl chloroacetate is a lachrymator and should be handled in a fume hood.

-

N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound, a promising scaffold for the development of new therapeutic agents. The detailed experimental protocols and comprehensive characterization data provided herein will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of the pharmacological potential of this and related compounds.

References

- Sravya, G., & N, S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- Koval, A. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

- Al-Saeedi, S. I. (2021). Synthesis of Some New Heterocyclic Compounds Using α-(N-Saccharin) Acetohydrazide. Egyptian Journal of Chemistry, 64(11), 6431-6437.

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

- Bülen, A., et al. (2018). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1030.

- Li, J., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3535.

- Demirbaş, N., et al. (2009). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Turkish Journal of Chemistry, 33(3), 415-427.

- Gholivand, K., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 13(1), 1-17.

- Olalekan, T. E., & Adebayo, O. S. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Biochemistry & Analytical Biochemistry, 7(1), 1-4.

- Al-Amiery, A. A., et al. (2021). Study of Medicinal and Biological Activity of few Heterocyclic Compounds with moieties of Hydrazide, Azo and Ester.

- Guda, M. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.

- Hassan, H. A. (2012). Synthesis and Characterization of Some New 1,2,3-Triazole, Pyrazolin-5-one and thiazolidinone Derivatives. National Journal of Chemistry, 46, 331-341.

- Reddy, T. S., et al. (2019). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. International Journal of Pharmaceutical Sciences and Research, 10(12), 5486-5492.

- Abdel-Wahab, B. F., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 22(11), 1933.

- Zhang, H., et al. (2011). Synthesis of 1-Substituted 3-Amino-1H-1,2,4-triazoles from Ethyl N-(5-Phenyl-1,2,4-oxadiazol-3-yl)formimidate. Journal of Heterocyclic Chemistry, 48(4), 928-933.

- Kaur, P., & Singh, G. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Research in Pharmaceutical Sciences, 9(4), 1409-1422.

- Wiebe, M. G., et al. (2018). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 23(11), 2908.

- Patel, K. D., et al. (2017). A series of Transition metal complexes of Ni[II], Co[II] and VO[II] have been synthesized from the Schiff base ligand (HEPP) derived from dehydroacetic acid and 4-aminoantipyrine. Heterocyclic Letters, 13(1), 45-52.

- Li, J., et al. (2014). Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. RSC Advances, 4(83), 44265-44272.

- Voievoda, N., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(1), 193-203.

- Process for the preparation of 3-amino-1,2,4-triazole. (1986).

- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987315.

- Al-Masoudi, N. A., et al. (2006). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole.

- Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, (1), 104-106.

- Khan, K. M., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 6, 327.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines a robust synthetic pathway, presents computationally predicted physicochemical parameters, and offers detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to synthesize, characterize, and evaluate this promising chemical entity.

Introduction and Molecular Overview

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of biological activities. The incorporation of an amino group at the 3-position and an acetohydrazide moiety at the 1-position of the triazole ring in this compound suggests a molecule with significant potential for forming multiple hydrogen bonds and coordinating with biological targets. The 3-amino-1,2,4-triazole motif is known to enhance aqueous solubility and bioavailability.[1] The acetohydrazide functional group is a versatile synthon and can participate in various chemical reactions, making it a valuable intermediate for the synthesis of more complex derivatives.

The structure of this compound combines the key features of a stable heterocyclic core with reactive functional groups, making a thorough understanding of its physicochemical properties essential for its application in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the N-alkylation of 3-amino-1,2,4-triazole, followed by the hydrazinolysis of the resulting ester intermediate.

Step 1: Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

The first step involves the nucleophilic substitution reaction between 3-amino-1,2,4-triazole and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

-

Reaction: 3-amino-1H-1,2,4-triazole + ClCH₂COOC₂H₅ → Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate + HCl

-

Rationale: The basic conditions deprotonate the triazole ring, enhancing its nucleophilicity to attack the electrophilic carbon of the ethyl haloacetate.

Step 2: Hydrazinolysis to this compound

The ester intermediate is then converted to the final acetohydrazide derivative through reaction with hydrazine hydrate.

-

Reaction: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate + N₂H₄·H₂O → this compound + C₂H₅OH

-

Rationale: Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable hydrazide.[2][3]

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of key physicochemical properties.[4][5][6]

| Property | Predicted Value/Range | Method of Prediction | Significance in Drug Development |

| Molecular Formula | C₄H₇N₅O | - | Basic structural information. |

| Molecular Weight | 141.13 g/mol | - | Influences diffusion and transport across membranes. |

| pKa | Acidic pKa (NH of triazole): ~9-10Basic pKa (amino group): ~3-4Basic pKa (hydrazine): ~2-3 | Quantum mechanical and machine learning models[5][7][8][9] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | -1.5 to -0.5 | ALOGPS, fragment-based methods[4][10] | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | High | Predicted based on low logP and multiple H-bond donors/acceptors | Crucial for formulation and bioavailability. |

| Melting Point (°C) | 160 - 180 | Estimated based on related structures and functional groups | An indicator of purity and stability. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant(s).[11][12][13]

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the compound in deionized water to a final concentration of approximately 1 mM.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Titration Setup: Place the analyte solution in a temperature-controlled vessel and immerse a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with a standardized 0.1 M NaOH solution in a similar manner.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or the peaks of the first derivative plot).

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[14][15][16]

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).

Determination of Melting Point by the Capillary Method

This method determines the temperature range over which a solid sample melts.[1][17][18]

Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The melting range is the difference between these two temperatures. A narrow melting range (0.5-2 °C) is indicative of high purity.

Predicted Spectral Characteristics

The following are the predicted spectral characteristics for this compound based on the known spectra of its constituent parts.[19][20][21][22][23]

¹H NMR Spectroscopy

-

δ ~8.0-8.5 ppm (s, 1H): Proton on the triazole ring (C5-H).

-

δ ~5.0-5.5 ppm (s, 2H): Methylene protons (-CH₂-) of the acetohydrazide side chain.

-

δ ~4.0-5.0 ppm (br s, 2H): Protons of the amino group (-NH₂) on the triazole ring.

-

δ ~9.0-9.5 ppm (br s, 1H): NH proton of the hydrazide.

-

δ ~4.0-4.5 ppm (br s, 2H): NH₂ protons of the hydrazide.

¹³C NMR Spectroscopy

-

δ ~165-170 ppm: Carbonyl carbon (-C=O) of the acetohydrazide.

-

δ ~155-160 ppm: Carbon of the triazole ring attached to the amino group (C3).

-

δ ~145-150 ppm: Carbon of the triazole ring (C5).

-

δ ~50-55 ppm: Methylene carbon (-CH₂-) of the acetohydrazide side chain.

Infrared (IR) Spectroscopy

-

3400-3200 cm⁻¹: N-H stretching vibrations of the amino and hydrazide groups.

-

1680-1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

-

1640-1600 cm⁻¹: N-H bending vibrations.

-

1580-1500 cm⁻¹: C=N and C=C stretching vibrations of the triazole ring.

Mass Spectrometry (MS)

-

Expected [M+H]⁺: m/z 142.07. The molecular ion peak should be readily observable in ESI-MS. Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the acetohydrazide side chain.

Conclusion

While direct experimental data for this compound is not extensively available in the current literature, this technical guide provides a robust framework for its synthesis and physicochemical characterization. The presented synthetic route is based on well-established chemical transformations, and the predicted physicochemical properties offer valuable insights for its potential applications. The detailed experimental protocols empower researchers to empirically determine these properties, fostering a deeper understanding of this compound's behavior. This guide serves as a foundational resource to facilitate further research and development of this compound and its derivatives in the field of medicinal chemistry.

References

-

Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Kovatcheva, A. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1486-1490. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Ishida, T., & Kato, S. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(16), 3654. [Link]

-

Klicić, J. J., & Friesner, R. A. (Eds.). (2011). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

-

Sánchez-Archidona, A., & Roca-Martínez, M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23685–23690. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

SRS. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Wagen, C. (2025, October 16). How to Predict pKa. Rowan Scientific. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 43(1), 253-263. [Link]

- Abraham, M. H., et al. (2003). Determination of logP coefficients via a RP-HPLC column. U.S.

-

ResearchGate. (n.d.). ¹H-NMR spectral data of acetohydrazide derivative of CZT. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Farkas, E., & Gáspár, A. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(9), 1191. [Link]

- Valko, K., & Bevan, C. (2003). High throughput HPLC method for determining Log P values. U.S.

-

Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2004). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 44(2), 583–590. [Link]

-

ResearchGate. (n.d.). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)?. [Link]

-

Donovan, S. F., & Pescatore, M. C. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(1), 131-140. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

Meng, J., & Kung, P. P. (2009). Rapid, microwave-assisted synthesis of N1-substituted 3-amino-1,2,4-triazoles. Tetrahedron Letters, 50(15), 1667-1670. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. [Link]

-

Kalinina, S. A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. [Link]

-

ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. [Link]

-

Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1736–1747. [Link]

-

Zafar, S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1045-1052. [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58622. [Link]

-

Thomson, R. J., & Antonijevic, A. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 12(24), 5760–5763. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. International Journal of Drug Delivery Technology, 6(1), 1-6. [Link]

-

ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM E324-23. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Mikrochimica Acta, 180(15-16), 1575–1590. [Link]

-

Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1739. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]

-

ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

- Google Patents. (n.d.).

-

Wiley. (n.d.). 3-Amino-1,2,4-triazole. SpectraBase. [Link]

-

Wiley. (n.d.). Acetic acid hydrazide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Wang, Y., et al. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. optibrium.com [optibrium.com]

- 6. routledge.com [routledge.com]

- 7. mdpi.com [mdpi.com]

- 8. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Predict pKa | Rowan [rowansci.com]

- 10. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. westlab.com [westlab.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Acethydrazide(1068-57-1) 1H NMR [m.chemicalbook.com]

- 22. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectral Characterization of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Abstract

This technical guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal structure elucidation and purity assessment of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide. As a key heterocyclic building block in medicinal chemistry and drug development, rigorous characterization is paramount. This document synthesizes predictive data based on established principles of spectroscopy and published data from analogous structures. We present a comprehensive interpretation of its expected Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. Furthermore, we outline field-proven, self-validating experimental protocols for acquiring high-quality spectral data, ensuring reproducibility and scientific integrity for researchers in the field.

Introduction

This compound is a nitrogen-rich heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, recognized for its diverse biological activities.[1] The presence of an amino group, a hydrazide moiety, and the triazole ring makes this molecule a versatile synthon for constructing more complex molecular architectures, particularly in the development of novel antifungal or anticancer agents.[2][3]

Given its role as a critical intermediate, confirming its chemical identity and purity is non-negotiable. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth examination of the expected spectral signatures from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. The causality behind spectral features is explained, moving beyond mere data presentation to offer insights into the molecular structure's influence on its spectroscopic output.

Integrated Spectroscopic Workflow

The structural confirmation of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. No single method provides a complete picture. Mass spectrometry establishes the molecular weight, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity. The following workflow illustrates this integrated approach.

Figure 1: Integrated workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the first piece of evidence for its identity.

Experimental Protocol (Illustrative)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.[2]

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is preferred due to the presence of multiple basic nitrogen atoms that are readily protonated.

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

Mass Range: Scan from m/z 50 to 500.

-

Predicted Data Interpretation

The molecular formula for this compound is C₄H₈N₆O.

-

Monoisotopic Mass: 156.0759 g/mol .

-

Expected Ion: In positive mode ESI-MS, the primary observed species will be the protonated molecule, [M+H]⁺.

-

High-Resolution MS (HRMS): An HRMS instrument would provide a highly accurate mass measurement, which is crucial for confirming the elemental composition.

| Ion Species | Calculated m/z | Interpretation |

| [M+H]⁺ | 157.0832 | The primary molecular ion peak, confirming the molecular weight. |

| [M+Na]⁺ | 179.0652 | A potential adduct, often observed with ESI-MS. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol (Illustrative)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR requires minimal sample preparation and provides high-quality data.[4]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Predicted Data Interpretation

The structure contains several key functional groups: primary amine (NH₂), secondary amide/hydrazide (N-H), and a carbonyl group (C=O).

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H (Amine & Hydrazide) | Symmetric & Asymmetric Stretching |

| ~3150 | Medium | C-H (Triazole Ring) | Stretching |

| ~2950 | Weak | C-H (Methylene) | Stretching |

| 1680 - 1650 | Strong | C=O (Amide I Band) | Stretching |

| 1640 - 1590 | Medium | N-H | Bending (Scissoring) |

| 1580 - 1550 | Medium | C=N / N=N (Triazole Ring) | Ring Stretching |

The broadness of the N-H stretching region is a direct result of intermolecular hydrogen bonding, a key feature of this molecule's solid-state structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every proton and carbon atom.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice for several reasons. First, its high polarity effectively dissolves the compound. Second, its own solvent peak does not obscure key regions of the spectrum. Most importantly, it allows for the observation of exchangeable protons (N-H), which would be lost in solvents like D₂O.[2]

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.

-

Acquisition: Record both ¹H and ¹³C NMR spectra at room temperature.

Predicted ¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The structure has five distinct proton environments. The exchangeable protons of the amine and hydrazide groups are expected to appear as broad singlets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | s | 1H | H -5 (Triazole) | The proton on the triazole ring is deshielded by the electronegative nitrogen atoms. |

| ~7.20 | br s | 2H | NH ₂ (Amine) | Exchangeable protons on the primary amine. Broadness is due to quadrupole coupling and exchange. |

| ~5.00 | s | 2H | CH ₂ | Methylene protons adjacent to the electron-withdrawing triazole ring and the carbonyl group. Appears as a singlet as there are no adjacent protons. |

| ~4.50 | br s | 2H | NH ₂ (Hydrazide) | Exchangeable protons of the terminal hydrazide amine. |

| ~9.30 | br s | 1H | NH (Hydrazide) | The amide proton is typically significantly deshielded due to resonance and appears as a broad singlet. |

Predicted ¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)

The molecule possesses four unique carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C =O | The carbonyl carbon of the acetohydrazide moiety is highly deshielded. |

| ~158.0 | C -3 (Triazole) | The carbon atom attached to the amino group in the triazole ring.[6] |

| ~145.0 | C -5 (Triazole) | The carbon atom bearing the proton in the triazole ring. |

| ~50.0 | C H₂ | The aliphatic methylene carbon, deshielded by the adjacent nitrogen and carbonyl group. |

Conclusion

The structural integrity of this compound can be confidently established through a coordinated application of modern spectroscopic methods. Mass spectrometry will confirm a molecular weight consistent with the [M+H]⁺ ion at m/z 157.0832. IR spectroscopy will verify the presence of key N-H, C=O, and C=N functional groups. Finally, ¹H and ¹³C NMR spectroscopy will provide an unambiguous map of the molecule's carbon-hydrogen framework. The predictive data and robust protocols detailed in this guide serve as a reliable reference for researchers engaged in the synthesis and application of this valuable heterocyclic intermediate.

References

- Sravya, G., & N., S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Vodwal, L., et al. (2023). A novel series of thiazolyl hydrazones. Heterocyclic Letters, 13(2), 353-361.

- Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(8), 2485.

- Hassan, H. A. (n.d.).

- PharmaInfo. (n.d.).

- Al-Soud, Y. A., et al. (2016).

- Li, H., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(5), 1132-1140.

- University of Babylon. (n.d.).

-

El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[1][2][7]Oxadiazole,[1][2][8]Triazole, and[1][2][8]Triazolo[4,3-b][1][2][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293.

- Wysocki, M., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134153.

- ResearchGate. (n.d.). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole.

- Petrou, A., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(5), 1033.

- Zhang, J., et al. (2019). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. New Journal of Chemistry, 43(30), 12051-12060.

- Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(23), 8272.

- Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 6, 551.

-

Neda, I., et al. (2008). Acetylation of 5-amino-1H-[1][2][8]triazole revisited. Journal of the Serbian Chemical Society.

- Mykhailiuk, P. K. (2021). [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(31), 6825-6831.

- ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Carrillo, D., et al. (2011). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o605.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. rsc.org [rsc.org]

A Technical Guide to the Solubility Profiling of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Abstract

The determination of solubility is a cornerstone of early-stage drug development, fundamentally influencing a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide. We will dissect the molecule's structural components to predict its physicochemical behavior, present a robust, step-by-step protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and outline the necessary analytical procedures for accurate quantification. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization of novel heterocyclic compounds.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to an acetohydrazide moiety. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2][3]. The 1,2,4-triazole nucleus is a privileged structure in many approved pharmaceuticals[1]. However, for any biologically active compound to become a viable drug candidate, its physicochemical properties must be thoroughly characterized.

Among these properties, aqueous solubility is paramount. Poor solubility can lead to low and erratic absorption, hindering the path to clinical efficacy. Therefore, a precise understanding of a compound's solubility in various media—from aqueous buffers mimicking physiological pH to organic solvents used in synthesis and formulation—is a non-negotiable prerequisite for further development[4][5]. This guide provides the theoretical basis and a practical, field-proven methodology for establishing a comprehensive solubility profile of this compound.

Physicochemical Profile and Solubility Prediction

A molecule's structure dictates its solubility. By examining the functional groups of this compound, we can make informed predictions about its behavior in different solvents.

Caption: Key functional groups influencing the solubility of the target molecule.

-

1,2,4-Triazole Ring: The triazole ring is inherently polar and possesses both hydrogen bond donor (N-H) and acceptor (lone pairs on nitrogen atoms) capabilities. This dual nature is known to improve water solubility[6][7]. The related compound, 3-amino-1,2,4-triazole, is reported to be soluble in water and polar organic solvents like methanol and ethanol[8][9].

-

Amino Group (-NH₂): This primary amine is a basic functional group. At physiological pH, it will be partially protonated, acquiring a positive charge (-NH₃⁺). This ionization dramatically increases its affinity for polar solvents, particularly water. The pH-dependent nature of its solubility is therefore a critical factor to investigate.

-

Acetohydrazide Moiety (-C(O)NHNH₂): The hydrazide group is highly polar and rich in hydrogen bond donors and acceptors, strongly favoring solubility in polar protic solvents like water[10][11].

Overall Prediction: The combination of these highly polar, hydrogen-bonding functional groups suggests that this compound will exhibit good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility in water is expected to be pH-dependent, increasing at lower pH values where the amino group is protonated. Conversely, it is predicted to have low solubility in non-polar solvents (e.g., hexane, toluene) and sparingly solubility in solvents of intermediate polarity (e.g., ethyl acetate)[8].

Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method [5][12][13]. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the "gold standard" for regulatory submissions and fundamental physicochemical characterization[12][13].

Rationale Behind the Shake-Flask Protocol

The protocol is designed to achieve a true thermodynamic equilibrium.

-

Excess Solid: Using an excess of the solid compound ensures that the solution becomes and remains saturated throughout the experiment[12].

-

Prolonged Agitation: Continuous agitation over an extended period (24-72 hours) is necessary to overcome kinetic barriers to dissolution, which is especially important for poorly soluble compounds[12][13].

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance) is crucial for reproducibility[13].

-

pH Control: For ionizable compounds like our target molecule, solubility must be determined across a range of pH values (typically 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract and understand the impact of ionization[4][13].

-

Phase Separation: After equilibrium is reached, the undissolved solid must be completely removed without disturbing the equilibrium, typically via centrifugation or filtration, to allow for accurate analysis of the supernatant[13].

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

This compound (solid, verified purity)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Solvents:

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

Purified Water

-

Methanol, Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Ethyl Acetate

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a precisely measured volume (e.g., 2.0 mL) of the desired solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate for at least 24 hours.

-

Expert Insight: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements do not deviate significantly[13].

-

-

pH Measurement: After equilibration, measure and record the final pH of the aqueous buffer suspensions to ensure no significant shift occurred[12].

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Trustworthiness Check: The supernatant must be perfectly clear. Any suspended particles will lead to an overestimation of solubility. Filtration through a 0.22 µm syringe filter can be used as an alternative, but one must first verify that the compound does not bind to the filter material.

-

-

Sampling and Dilution: Immediately after centrifugation, carefully pipette a known volume of the clear supernatant and dilute it with the HPLC mobile phase into a volumetric flask.

-

Expert Insight: Dilution should be performed promptly, especially for samples near their saturation point at a higher temperature, to prevent precipitation upon cooling to room temperature[13].

-

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. Calculate the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. Report the final solubility in mg/mL and mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison.

Table 1: Solubility of this compound at 37 °C

| Solvent/Medium | Final pH | Solubility (mg/mL) | Solubility (mol/L) | Solubility Class (USP) |

| pH 1.2 Buffer | Experimental Data | Calculated Data | To be determined | |

| pH 4.5 Buffer | Experimental Data | Calculated Data | To be determined | |

| pH 6.8 Buffer | Experimental Data | Calculated Data | To be determined | |

| Purified Water | Experimental Data | Calculated Data | To be determined | |

| Methanol | N/A | Experimental Data | Calculated Data | To be determined |

| Ethanol | N/A | Experimental Data | Calculated Data | To be determined |

| Acetonitrile | N/A | Experimental Data | Calculated Data | To be determined |

| DMSO | N/A | Experimental Data | Calculated Data | To be determined |

| Ethyl Acetate | N/A | Experimental Data | Calculated Data | To be determined |

Interpretation:

-

The data in aqueous buffers will reveal the pH-solubility profile. Higher solubility at pH 1.2 compared to pH 6.8 would confirm the role of the basic amino group.

-

High solubility in DMSO is expected and is useful for preparing stock solutions for biological assays.

-

Comparing solubility in methanol, ethanol, and water provides insight into the interplay of polarity and hydrogen bonding.

Conclusion

While no public-domain data currently exists for the solubility of this compound, its molecular structure strongly suggests favorable solubility in polar solvents, with a pronounced pH-dependent profile in aqueous media. This guide provides the predictive rationale and a robust, authoritative experimental protocol necessary for any research or development team to accurately determine this critical physicochemical parameter. Following the detailed shake-flask method and analytical procedures outlined herein will generate reliable and reproducible data, enabling informed decisions in the fields of medicinal chemistry, pre-formulation, and drug delivery.

References

- Vertex AI Search. (2024). Physicochemical properties of 1,2,3-triazole derivatives. ResearchGate.

- PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.

- ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.

- RSC Publishing. (n.d.). Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- World Health Organization (WHO). (n.d.). Annex 4.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.

- PMC - NIH. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents.

- ResearchGate. (2025). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.

- Thermo Scientific Chemicals. 3-Amino-1H-1,2,4-triazole, 96% 50 g.

- Academia.edu. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- PubMed. (n.d.). Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives with anti-inflammatory-analgesic activities.

- Solubility of Things. Hydrazine.

- Journal of the Faculty of Pharmacy of Ankara University. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE.

- ScienceDirect. (n.d.). The Determination of Hydrazino–Hydrazide Groups.

- Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.

- MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- Sigma-Aldrich. (1996). 3-Amino-1,2,4-triazole (A8056) - Product Information Sheet.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives.

- Merck. (n.d.). 3-amino-1-2-4-triazole-solubility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives with anti-inflammatory-analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

A Technical Guide to the Stability, Storage, and Handling of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Section 1: Introduction and Molecular Profile

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide. As a specialized chemical intermediate, this compound holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and other high-value chemical entities. The presence of multiple reactive functional groups within its structure dictates its chemical behavior, stability, and handling requirements. Understanding these characteristics is paramount for researchers in drug discovery and process development to ensure experimental reproducibility, maximize shelf-life, and maintain sample integrity.

The molecular architecture of this compound is a composite of two key functional moieties: a 3-amino-1,2,4-triazole ring and an acetohydrazide side chain. This unique combination imparts a high degree of functionality, polarity, and potential for hydrogen bonding.

-

3-Amino-1,2,4-triazole Moiety: The 1,2,4-triazole ring is an aromatic heterocycle, a structural motif found in numerous biologically active compounds.[1] Its aromaticity generally confers significant stability. The amino group at the 3-position provides a site for further chemical modification and influences the electronic properties of the triazole ring.

-

Acetohydrazide Moiety (-CH₂C(=O)NHNH₂): This functional group is a derivative of hydrazine and is highly polar. The terminal -NHNH₂ group is nucleophilic and basic, making it a common precursor for the synthesis of heterocycles like pyrazoles and other triazoles.[2] However, this group is also susceptible to hydrolysis and oxidation.

The computational data for the structurally similar compound, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (which lacks the 3-amino group), shows a high topological polar surface area (TPSA) of 85.83 Ų and a LogP of -1.732, indicating high polarity and water solubility.[3][4] The addition of an amino group in the target compound is expected to further increase this polarity.

Caption: Molecular structure decomposition.

Section 2: Comprehensive Stability Profile

The overall stability of this compound is a function of its susceptibility to various environmental factors. The following analysis is based on the known chemistry of its functional groups and data from structurally related analogs.

Thermal Stability

The 1,2,4-triazole ring itself is generally thermally robust due to its aromatic character.[1] However, the molecule as a whole is expected to have limited thermal stability. The related compound 3-amino-1,2,4-triazole has a melting point of 150-153°C.[5] Elevated temperatures, particularly approaching or exceeding the melting point, will likely lead to decomposition. Triazole derivatives can be sensitive to heat, friction, and impact, and may decompose to release nitrogen gas.[1]

Hydrolytic Stability and pH Influence

The acetohydrazide linkage is the most probable site of hydrolytic degradation.

-

Acidic Conditions: The molecule is susceptible to acid-catalyzed hydrolysis. Strong acidic conditions can protonate the hydrazide nitrogen atoms, facilitating nucleophilic attack by water and cleaving the amide bond. This would result in the formation of 1-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid and hydrazine. While 1,2,4-triazoles are generally stable to acid, a user reported accidental hydrolysis of a related triazole back to its starting carboxylic acid when using concentrated HCl instead of 1M HCl.[1]

-

Basic Conditions: Strong alkaline conditions can also promote hydrolysis of the hydrazide group.

-

Neutral Conditions: Aqueous solutions of the related 3-amino-1,2,4-triazole are reported to be neutral.[5] The compound is likely most stable in a neutral pH range (approx. 6.4 - 7.4).[6]

Oxidative Stability

The hydrazide and the aromatic amino group are both susceptible to oxidation. Contact with strong oxidizing agents must be strictly avoided, as this can lead to rapid degradation and potentially hazardous reactions.[7] Common laboratory oxidants like hydrogen peroxide, nitrates, and hypochlorite (bleach) are incompatible.

Photostability

Material Safety Data Sheets for related triazole derivatives frequently indicate that the compounds are "light sensitive".[8] The conjugated system of the triazole ring can absorb UV radiation, which may provide the energy to initiate degradation pathways. Therefore, protection from light, especially UV light, is critical for preventing photochemical decomposition.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, adherence to strict storage and handling protocols is essential.

Long-Term Storage

For maximum stability and shelf-life, the following conditions are recommended based on supplier data for analogous compounds:

-

Temperature: Refrigerate at 2-8°C.[3][4] For ultimate preservation, particularly for reference standards, storage at -20°C is advisable.[5]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

-

State: Store as a dry, solid powder. It is moisture-sensitive, and keeping it desiccated is crucial.[5]

Short-Term and In-Use Storage

For routine laboratory use, store the compound in a cool, dry, and well-ventilated place.[9] Always ensure the container is tightly closed after use to minimize exposure to air and humidity.[7] Avoid leaving the compound on the benchtop for extended periods.

Summary of Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions.[7]

| Class of Incompatible Material | Examples | Rationale |

| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates, Bleach | Risk of rapid, exothermic degradation of the hydrazide and amino groups. |

| Strong Acids | Hydrochloric Acid (conc.), Sulfuric Acid | Catalyzes the hydrolysis of the acetohydrazide linkage.[1] |

| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Highly reactive with the amino and hydrazide groups. |

| Certain Metals | Iron, Copper, Aluminum | The parent compound, 3-amino-1,2,4-triazole, is known to be corrosive to these metals. |

Safe Handling Procedures

-

Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or glasses, and a lab coat.[8][9]

-

Dust Control: Avoid the formation of dust and aerosols.[8] Use procedures like careful scooping rather than pouring to minimize dust generation.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[8]

Section 4: Protocol for Experimental Stability Assessment (Forced Degradation)

To validate the stability of a specific batch or formulation, a forced degradation study is the definitive approach. This protocol provides a framework for systematically assessing the compound's lability.

Objective

To identify the degradation pathways and determine the intrinsic stability of this compound under various stress conditions.

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Stress: Incubate a solution at 80°C. Also, test the solid powder in an oven at a temperature below its melting point.

-

Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber with a UV/Vis light source (ICH Q1B guidelines).

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid.

-

For other samples, dilute with the mobile phase.

-

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with a UV detector).

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation to ensure degradation pathways are observed without complete sample loss.

Caption: Workflow for a forced degradation study.

Section 5: Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: 2-8°C or -20°C.[3][4][5] Short-Term: Cool, controlled room temperature. | Prevents thermal decomposition and slows kinetic degradation processes. |

| Light Exposure | Store in opaque containers, protected from direct light.[8] | Compound is potentially light-sensitive, prone to photochemical degradation. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert gas. | Protects from atmospheric moisture (hydrolysis) and oxygen (oxidation). |

| pH Environment | Maintain in solid form or in neutral pH solutions. | The acetohydrazide group is susceptible to acid and base hydrolysis.[1] |

| Chemical Contact | Avoid strong acids, bases, oxidizing agents, and certain metals (Fe, Cu, Al).[7] | Prevents chemical reactions leading to degradation and potential hazards. |

References

- ChemScene. 2-(1h-1,2,4-Triazol-1-yl)acetohydrazide.

- Oxford Lab Fine Chem LLP.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 1,2,4-Triazolidin-3-one, 4-amino-5-thioxo-, hydrazone.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Hassan, H. A. Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Al-Nahrain University, Vol.15 (2), June, 2012, pp.53-62.

- ChemScene. 2-(1h-1,2,4-Triazol-1-yl)acetohydrazide.

- Santa Cruz Biotechnology. 3-Amino-1,2,4-triazole.

- ResearchGate.

- Merck. 3-Amino-1H-1,2,4-triazole for synthesis.

- ResearchGate. Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole.

- Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%.

- Sigma-Aldrich.

- Frontiers in Chemistry. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.

- ChemicalBook.

- RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- ResearchG

- National Institutes of Health (NIH).

- Tokyo Chemical Industry (TCI). 3-Amino-1,2,4-triazole | 61-82-5.

- ResearchGate. (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.

- National Institutes of Health (NIH).

- RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.

-

ACS Publications. Synthesis of Fused Bicyclic[3][8]-Triazoles from Amino Acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. fishersci.com [fishersci.com]

The Therapeutic Potential of Amino-Triazole Acetohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 1,2,4-Triazole and its Acetohydrazide Derivatives

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold".[1] This five-membered heterocycle, containing three nitrogen atoms, possesses a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity. These characteristics allow it to function as a versatile pharmacophore, capable of interacting with a diverse range of biological targets.[1] As a result, 1,2,4-triazole derivatives have demonstrated a remarkable breadth of biological activities and are integral components of numerous clinically approved drugs.[1][2]

This technical guide delves into a specific and promising class of these compounds: amino-triazole acetohydrazide derivatives. We will explore their synthesis, key biological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

Core Synthesis Strategy: A Versatile Pathway to Novel Derivatives

The general synthesis of amino-triazole acetohydrazide derivatives is a multi-step process that allows for significant structural diversification. The core of this strategy involves the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate, which is then elaborated to the final acetohydrazide product.

Experimental Protocol: General Synthesis of 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Dissolve the starting aromatic acid hydrazide in ethanol.

-

Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.

-

Slowly add carbon disulfide with continuous stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.

Step 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

-

Reflux a mixture of the potassium dithiocarbazinate salt and an excess of hydrazine hydrate in water for 4-6 hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[3][4][5]

Step 3: Synthesis of Ethyl 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate

-

Suspend the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a suitable solvent such as absolute ethanol or DMF.

-

Add an equimolar amount of a base (e.g., anhydrous potassium carbonate or triethylamine).

-

Add ethyl chloroacetate dropwise and reflux the mixture for 8-12 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol.

Step 4: Synthesis of 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

-

Reflux a solution of the ethyl ester from Step 3 with an excess of hydrazine hydrate in a suitable solvent like n-butanol or ethanol for 4-6 hours.[1]

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with a small amount of cold ethanol, and recrystallize to obtain the final amino-triazole acetohydrazide derivative.

Caption: General synthesis workflow for amino-triazole acetohydrazide derivatives.

Anticancer Activity: A Promising Frontier in Oncology Research

Amino-triazole acetohydrazide derivatives have emerged as a significant area of interest in the development of novel anticancer agents.[6] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as cell migration and proliferation.[1]

Mechanism of Action: Targeting Cancer Cell Proliferation and Metastasis

Research suggests that these derivatives can exert their anticancer effects through various mechanisms. One key area of investigation is their ability to inhibit kinases, which are crucial for cancer cell signaling and survival.[1] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7]

One notable study identified N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide as a potent inhibitor of cancer cell migration, highlighting its potential as an antimetastatic agent.[1] The cytotoxicity of these compounds has been observed against various cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[1]

Caption: Potential mechanisms of anticancer activity.